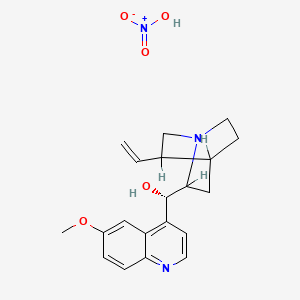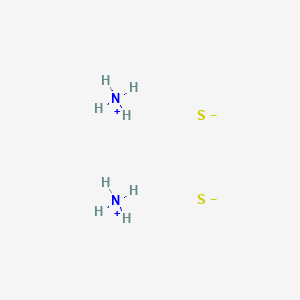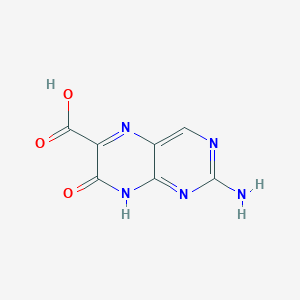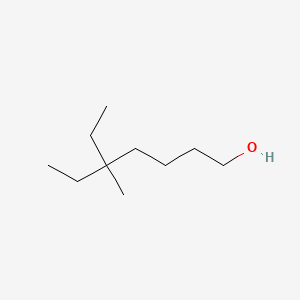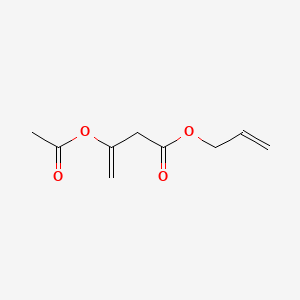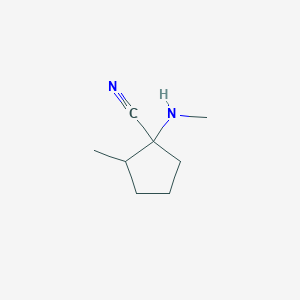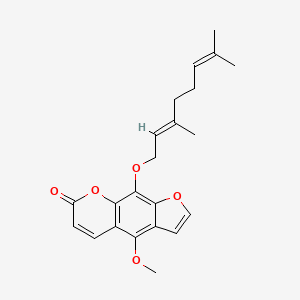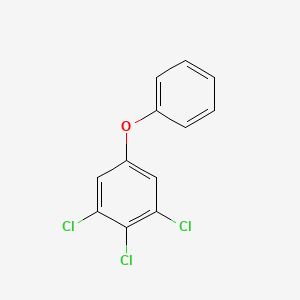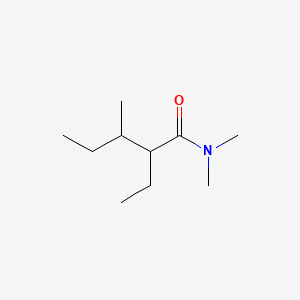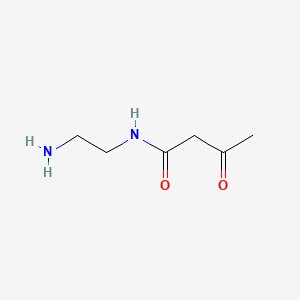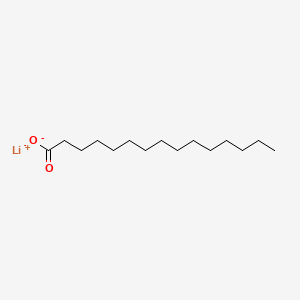
Dneolil-cic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dneolil-cic acid: is an organic compound with the molecular formula C10H16O5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Dneolil-cic acid typically involves the following synthetic routes:
Oxidation of Alcohols: One common method is the oxidation of primary alcohols using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under acidic conditions to yield the corresponding carboxylic acid.
Hydrolysis of Esters: Another method involves the hydrolysis of esters in the presence of a strong acid or base. This process breaks the ester bond, resulting in the formation of this compound and an alcohol.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dneolil-cic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Higher carboxylic acids, ketones.
Reduction: Primary alcohols.
Substitution: Amides, esters, thioesters.
Applications De Recherche Scientifique
Dneolil-cic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dneolil-cic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxybenzoic acid: A phenolic compound with similar carboxylic acid functionality.
Hydroxycinnamic acid: Contains a carboxylic acid group separated from the phenol ring by a double bond.
Propriétés
Numéro CAS |
473-18-7 |
|---|---|
Formule moléculaire |
C10H16O5 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
(2R,5R)-2,6,6-trimethyloxane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C10H16O5/c1-9(2)6(7(11)12)4-5-10(3,15-9)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m0/s1 |
Clé InChI |
KTSCHRREMZDLIP-QUBYGPBYSA-N |
SMILES isomérique |
C[C@@]1(CC[C@H](C(O1)(C)C)C(=O)O)C(=O)O |
SMILES canonique |
CC1(C(CCC(O1)(C)C(=O)O)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


